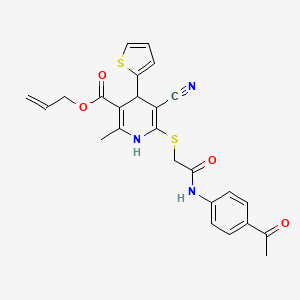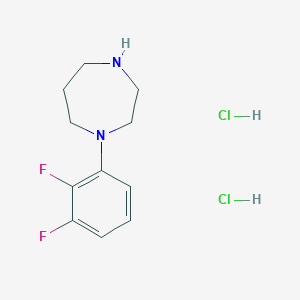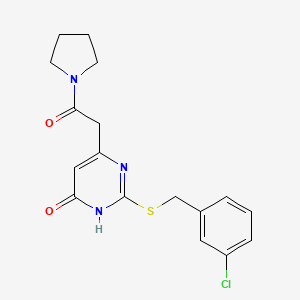![molecular formula C20H18ClN3O4S2 B2358315 N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamid CAS No. 324774-36-9](/img/structure/B2358315.png)
N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C20H18ClN3O4S2 and its molecular weight is 463.95. The purity is usually 95%.
BenchChem offers high-quality N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Die Synthese dieser Verbindung wurde im Zusammenhang mit antiviraler Aktivität untersucht. Insbesondere zwei Derivate - 7b und 7i - zeigten vielversprechende Aktivität gegen das Tabakmosaikvirus (TMV) . Weitere Untersuchungen zu seinem Wirkmechanismus und seinen potenziellen Anwendungen gegen andere Viren könnten wertvoll sein.
Antifungal Eigenschaften
Sulfonamid-Derivate, einschließlich derer, die den 1,3,4-Thiadiazol-Rest enthalten, wurden mit antifungal Eigenschaften in Verbindung gebracht . Obwohl spezifische Studien zu den antifungal Wirkungen dieser Verbindung begrenzt sind, ist es ein Bereich, der es wert ist, erforscht zu werden. Die Untersuchung seiner Wirksamkeit gegen Pilzpathogene wie Candida albicans und Candida glabrata könnte wertvolle Erkenntnisse liefern .
Antibakterielles Potenzial
Obwohl nicht direkt auf antibakterielle Wirkungen untersucht, haben verwandte Verbindungen mit ähnlichen strukturellen Merkmalen antibakterielle Eigenschaften gezeigt . Forscher könnten untersuchen, ob diese Verbindung ähnliche Wirkungen gegen gramnegative Bakterien oder andere Bakterienstämme zeigt.
Herbizide Anwendungen
Sulfonamid-Derivate wurden in der Landwirtschaft auf herbizide Eigenschaften untersucht . Obwohl diese spezielle Verbindung in diesem Zusammenhang nicht ausgiebig untersucht wurde, legen ihre strukturellen Merkmale nahe, dass sie als potenzielles Herbizid erforscht werden könnte.
Weitere biologische Aktivitäten
In Anbetracht der vielfältigen Bioaktivitäten, die mit Sulfonamiden und 1,3,4-Thiadiazolen verbunden sind, könnten Forscher zusätzliche Anwendungen untersuchen. Dazu gehören möglicherweise Antikonvulsionswirkungen, Wechselwirkungen mit Enzymen oder andere pharmakologische Aktivitäten .
Zusammenfassend lässt sich sagen, dass N-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamid ein vielversprechendes Potenzial in verschiedenen wissenschaftlichen Bereichen bietet. Weitere Forschung und Experimente werden sein volles Potenzial aufdecken und zu unserem Verständnis seiner vielseitigen Anwendungen beitragen. 🌟
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a wide range of biological systems, indicating the potential for diverse targets.
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific biological target and the context in which the compound is used.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to a wide range of biological effects . The specific pathways affected would depend on the compound’s targets and the biological context.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the compound’s targets and the biological context.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S2/c21-16-5-1-14(2-6-16)18-13-29-20(22-18)23-19(25)15-3-7-17(8-4-15)30(26,27)24-9-11-28-12-10-24/h1-8,13H,9-12H2,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXXOXZZZZHLBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)
![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)

![2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide](/img/structure/B2358235.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)


![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2358245.png)



![ethyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2358252.png)

